2-Chloro-1-methyl-6-phenylimidazo[4,5-b]pyridine 2-Chloro-1-methyl-6-phenylimidazo[4,5-b]pyridine
Brand Name: Vulcanchem
CAS No.: 120889-05-6
VCID: VC20755934
InChI: InChI=1S/C13H10ClN3/c1-17-11-7-10(9-5-3-2-4-6-9)8-15-12(11)16-13(17)14/h2-8H,1H3
SMILES: CN1C2=C(N=CC(=C2)C3=CC=CC=C3)N=C1Cl
Molecular Formula: C13H10ClN3
Molecular Weight: 243.69 g/mol

2-Chloro-1-methyl-6-phenylimidazo[4,5-b]pyridine

CAS No.: 120889-05-6

Cat. No.: VC20755934

Molecular Formula: C13H10ClN3

Molecular Weight: 243.69 g/mol

* For research use only. Not for human or veterinary use.

2-Chloro-1-methyl-6-phenylimidazo[4,5-b]pyridine - 120889-05-6

CAS No. 120889-05-6
Molecular Formula C13H10ClN3
Molecular Weight 243.69 g/mol
IUPAC Name 2-chloro-1-methyl-6-phenylimidazo[4,5-b]pyridine
Standard InChI InChI=1S/C13H10ClN3/c1-17-11-7-10(9-5-3-2-4-6-9)8-15-12(11)16-13(17)14/h2-8H,1H3
Standard InChI Key FBFVKWMIRFROSV-UHFFFAOYSA-N
SMILES CN1C2=C(N=CC(=C2)C3=CC=CC=C3)N=C1Cl
Canonical SMILES CN1C2=C(N=CC(=C2)C3=CC=CC=C3)N=C1Cl

2-Chloro-1-methyl-6-phenylimidazo[4,5-b]pyridine is a heterocyclic aromatic compound with the molecular formula C13H10ClN3 and a molecular weight of 243.69 g/mol . This compound is structurally related to 2-amino-1-methyl-6-phenylimidazo[4,5-b]pyridine, commonly known as PhIP, which is a well-studied carcinogen found in thermally processed foods. The chlorine substituent in 2-chloro-1-methyl-6-phenylimidazo[4,5-b]pyridine may alter its biological activity and reactivity compared to its parent compound.

Biological Activity and Research Findings

2-Chloro-1-methyl-6-phenylimidazo[4,5-b]pyridine exhibits significant biological activity, primarily linked to its mutagenic and carcinogenic potential. Like its parent compound PhIP, it requires metabolic activation to exert its effects, which can lead to DNA strand breaks and mutations, contributing to cancer development. Research suggests that compounds like 2-chloro-1-methyl-6-phenylimidazo[4,5-b]pyridine can serve as models in studies investigating heterocyclic amines' behavior under various cooking conditions and their impact on human health.

Synthesis and Applications

The synthesis of 2-chloro-1-methyl-6-phenylimidazo[4,5-b]pyridine can be approached through various methods, often involving complex reactions with amino acids, creatinine, and sugars during high-temperature cooking processes. This compound is primarily used in research settings focused on oncology, serving as a model compound to study the carcinogenic effects of heterocyclic amines.

Comparison with Similar Compounds

Compound NameStructureUnique Features
2-Amino-1-methyl-6-phenylimidazo[4,5-b]pyridine (PhIP)Similar structureKnown carcinogen, parent compound
2-Amino-1,6-dimethylimidazo[4,5-b]pyridineDimethyl substitutionsDifferent mutagenic profile
2-Amino-1,5,6-trimethylimidazo[4,5-b]pyridineTrimethyl groupsHigher potency in some assays
2-Amino-3-methylimidazo[4,5-f]quinolineDifferent ring structureAlso carcinogenic

The chlorine substitution in 2-chloro-1-methyl-6-phenylimidazo[4,5-b]pyridine may enhance its ability to form DNA adducts or affect metabolic pathways differently than its non-chlorinated counterparts.

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